molecular formula C11H7NO5S2 B2974479 5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid CAS No. 307512-66-9

5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B2974479
CAS No.: 307512-66-9
M. Wt: 297.3
InChI Key: DGFDMOWZWUGMQF-UHFFFAOYSA-N
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Description

5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C 11 H 7 NO 5 S 2 and a molecular weight of 297.31 g/mol . This compound features a rhodanine (4-oxo-2-thioxothiazolidine) scaffold linked to an isophthalic acid moiety, a structure of significant interest in medicinal chemistry and materials science . The rhodanine ring system is a privileged structure in drug discovery, known for its diverse biological activities. While the specific biological profile and mechanism of action for this particular compound require further investigation by researchers, analogous compounds containing the thiazolidinone core are extensively studied for their potential pharmacological properties . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can source this compound from various global suppliers, with availability in multiple quantities to suit laboratory-scale needs .

Properties

IUPAC Name

5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S2/c13-8-4-19-11(18)12(8)7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFDMOWZWUGMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone ring and dicarboxylic acid functionalities, which contribute to its reactivity and biological properties. The molecular formula is C12H11N2O4SC_{12}H_{11}N_{2}O_{4}S, and its molar mass is approximately 281.29 g/mol.

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to various therapeutic effects.
  • Receptor Modulation : It may also interact with receptor proteins, altering their activity and influencing cellular responses.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in micromolar ranges.
Study 2 Reported anti-inflammatory effects in animal models, showing reduced edema and cytokine levels.
Study 3 Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives with Carboxylic Acid Substituents

Compounds sharing the 4-oxo-2-sulfanylidene thiazolidinone core but differing in substituents exhibit varied biological activities:

Compound Name Substituent Biological Activity Key Reference
Rhodanine-3-acetic acid Acetic acid Aldose reductase inhibition
Epalrestat Acetic acid derivative Diabetic neuropathy treatment
Claficapavir (antiviral agent) Propanoic acid Antiviral (proposed)
Target compound (benzene-dicarboxylic acid) Benzene-1,3-dicarboxylic acid Potential antimicrobial/antiviral

Key Findings :

  • The carboxylic acid group in rhodanine-3-acetic acid enhances solubility and enzyme-binding capacity, critical for its role as an aldose reductase inhibitor .
  • Claficapavir’s propanoic acid chain may optimize pharmacokinetics, suggesting that the benzene-dicarboxylic acid in the target compound could influence bioavailability or target specificity .
Benzene-1,3-Dicarboxylic Acid Derivatives

Derivatives with alternative substituents at the 5-position highlight the impact of functional groups on physicochemical and coordination properties:

Compound Name 5-Position Substituent Key Properties/Applications Key Reference
5-Hydroxybenzene-1,3-dicarboxylic acid (H25OIA) Hydroxyl group MOF construction, hydrogen bonding
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid Pyridine ring Coordination polymers
5-(4-Hydroxyphenyl)benzene-1,3-dicarboxylic acid Phenolic group Ligand for metal ions
Target compound Thiazolidinone ring Potential dual bioactivity/MOFs

Key Findings :

  • Pyridine or hydroxyl substituents enhance MOF stability through π-π stacking or hydrogen bonding .
  • The thiazolidinone group in the target compound may introduce redox activity or metal-binding sites, differentiating it from purely aromatic derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions. A validated approach includes:

  • Step 1: Reacting a thiosemicarbazide derivative with chloroacetic acid under reflux in a DMF/acetic acid mixture with sodium acetate as a base (modified from ).
  • Step 2: Introducing the benzene-1,3-dicarboxylic acid moiety via nucleophilic substitution, catalyzed by KI in a nitrogen atmosphere (as in ).
  • Step 3: Final saponification using NaOH to hydrolyze ester groups to carboxylic acids ().
    Key considerations: Reaction temperature (343 K for optimal yield), solvent polarity, and catalytic efficiency of KI.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for structure refinement (). Hydrogen bonding patterns (e.g., O–H···O and S–H···O interactions) should be analyzed using ORTEP-3 for 3D visualization ().
  • Mass Spectrometry: High-resolution FT-ICR MS for exact mass confirmation (e.g., m/z 486.095418 for related derivatives; ).
  • Vibrational Spectroscopy: FTIR to confirm carbonyl (C=O, ~1700 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) groups.

Q. How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer: Hydrogen bonds (e.g., O5–H5a···O1 and O3–H3···O4i) create a 3D network. Key steps:

  • Use WinGX to generate hydrogen bond tables from crystallographic data ().
  • Analyze π-π stacking distances (e.g., 3.34 Å between aromatic rings; ).
  • Compare intermolecular distances (3.560–3.688 Å) and angles (19.56–24.39°) to identify packing motifs ().

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns across different polymorphs be resolved?

Methodological Answer:

  • Multi-Polymorph Analysis: Perform parallel crystallizations using varied solvents (e.g., ethanol vs. DMF).
  • Refinement Tools: Use SHELXL’s TWIN and BASF commands to model disorder or twinning ().
  • Energy Frameworks: Compute lattice energies (Morse potential) in CrystalExplorer to compare stability of H-bond networks ().

Q. How to design experiments to assess alkaline stability for materials science applications?

Methodological Answer:

  • Stability Protocol: Immerse the compound in KOH/D₂O solutions (e.g., 0.1–1 M) at 298–373 K for 24–72 hours ().
  • Post-Treatment Analysis: Monitor degradation via:
    • HPLC to track carboxylic acid retention.
    • ¹H NMR in MeOD to detect ester hydrolysis or thiazolidinone ring opening.
    • FTIR shifts in C=O (1680–1720 cm⁻¹) to confirm structural integrity.

Q. What computational approaches model the electronic structure of the thiazolidinone ring?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps).
  • NBO Analysis: Evaluate hyperconjugation effects (e.g., sulfur lone pairs delocalized into σ* orbitals; ).
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER force fields.

Q. How can synthetic yields be improved when scaling up reactions?

Methodological Answer:

  • Catalyst Screening: Compare KI () vs. phase-transfer catalysts (e.g., TBAB) for nucleophilic substitution efficiency.
  • Reaction Optimization: Use DoE (Design of Experiments) to vary temperature (323–363 K), solvent ratios (DMF:AcOH from 1:1 to 1:2), and stoichiometry ().
  • In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., thioester intermediates at ~1650 cm⁻¹).

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